molecular formula C18H23NO2 B12598873 Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate CAS No. 651054-05-6

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate

Cat. No.: B12598873
CAS No.: 651054-05-6
M. Wt: 285.4 g/mol
InChI Key: NVWGLTNOBIMBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with a hexan-2-yl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(hexan-2-yl)pyridine-1(4H)-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: PBr3 in DCM, SOCl2 in pyridine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

  • Phenyl 4-(butan-2-yl)pyridine-1(4H)-carboxylate
  • Phenyl 4-(octan-2-yl)pyridine-1(4H)-carboxylate
  • Phenyl 4-(pentan-2-yl)pyridine-1(4H)-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The hexan-2-yl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications compared to its shorter or longer alkyl chain analogs.

Properties

CAS No.

651054-05-6

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

phenyl 4-hexan-2-yl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C18H23NO2/c1-3-4-8-15(2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3

InChI Key

NVWGLTNOBIMBKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.